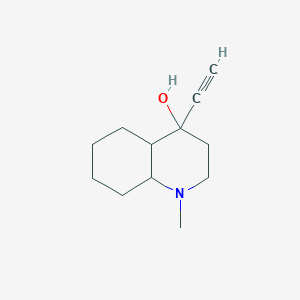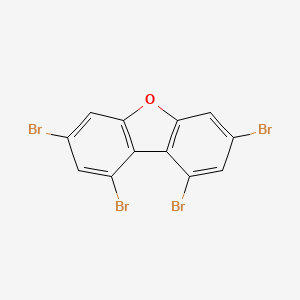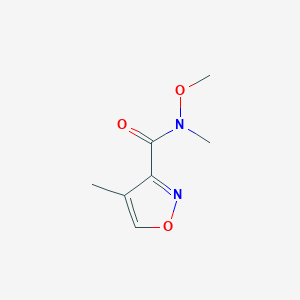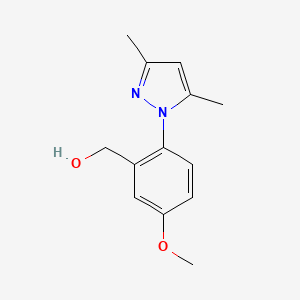![molecular formula C18H20O5 B12885153 1,3,7,9-Tetramethoxy-2,6-dimethyldibenzo[b,d]furan CAS No. 24565-66-0](/img/structure/B12885153.png)
1,3,7,9-Tetramethoxy-2,6-dimethyldibenzo[b,d]furan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,7,9-Tetramethoxy-2,6-dimethyldibenzo[b,d]furan is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the dibenzofuran family, which is characterized by a fused ring system containing two benzene rings and one furan ring. The presence of methoxy and methyl groups at specific positions on the dibenzofuran core contributes to its distinct chemical behavior and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7,9-Tetramethoxy-2,6-dimethyldibenzo[b,d]furan typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dibenzofuran Core: The initial step involves the formation of the dibenzofuran core through cyclization reactions of appropriate precursors.
Introduction of Methoxy Groups: Methoxy groups are introduced at the 1, 3, 7, and 9 positions using methylation reactions with reagents such as dimethyl sulfate or methyl iodide.
Introduction of Methyl Groups: Methyl groups are introduced at the 2 and 6 positions using alkylation reactions with reagents such as methyl bromide or methyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions
1,3,7,9-Tetramethoxy-2,6-dimethyldibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized derivatives.
科学的研究の応用
1,3,7,9-Tetramethoxy-2,6-dimethyldibenzo[b,d]furan has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,3,7,9-Tetramethoxy-2,6-dimethyldibenzo[b,d]furan involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate various physiological functions.
Interacting with Biomolecules: Binding to proteins, nucleic acids, or other biomolecules to alter their function or stability.
類似化合物との比較
1,3,7,9-Tetramethoxy-2,6-dimethyldibenzo[b,d]furan can be compared with other similar compounds, such as:
1,3,7,9-Tetramethoxy-2,6-dimethyldibenzofuran: Similar structure but different substitution pattern.
2,6-Dimethyldibenzo[b,d]furan: Lacks methoxy groups, leading to different chemical properties.
1,3,7,9-Tetramethoxydibenzofuran: Lacks methyl groups, resulting in distinct reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
特性
CAS番号 |
24565-66-0 |
|---|---|
分子式 |
C18H20O5 |
分子量 |
316.3 g/mol |
IUPAC名 |
1,3,7,9-tetramethoxy-2,6-dimethyldibenzofuran |
InChI |
InChI=1S/C18H20O5/c1-9-12(20-4)8-14-16(17(9)22-6)15-13(21-5)7-11(19-3)10(2)18(15)23-14/h7-8H,1-6H3 |
InChIキー |
JXAXVNKGLQZNMQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=C(C=C1OC)OC)C3=C(C(=C(C=C3O2)OC)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


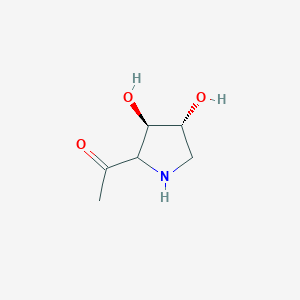
![2-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12885084.png)
![8-Chloro-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12885089.png)

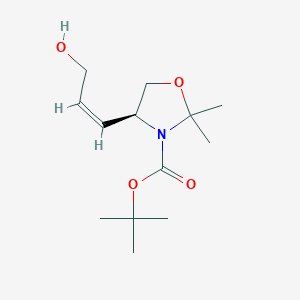
![6-[4-(Butylamino)phenyl]quinoline-5,8-dione](/img/structure/B12885104.png)
